

"ER degrader 1" selectivity profile

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Compound of Interest		
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An In-depth Technical Guide to the Selectivity Profile of a Representative Estrogen Receptor (ER) Degrader: Vepdegestrant (ARV-471)

Introduction

The targeting of the estrogen receptor (ER) is a cornerstone in the treatment of ER-positive breast cancer. While selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) have been pivotal, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a novel and potent therapeutic strategy. This guide provides a detailed technical overview of the selectivity profile of a leading investigational PROTAC ER degrader, vepdegestrant (ARV-471), which will be used as a representative example for "ER degrader 1". Vepdegestrant is an orally bioavailable molecule designed to specifically target and induce the degradation of the estrogen receptor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

Vepdegestrant is a heterobifunctional molecule that operates through the PROTAC mechanism. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] By bringing the ER and the E3 ligase into close proximity, vepdegestrant facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[5] This event-driven pharmacology allows for the catalytic degradation of the target protein, distinguishing it from traditional occupancy-driven inhibitors.



Mechanism of Action of Vepdegestrant (ARV-471)

Cellular Environment Ternary Complex Formation ER-Vepdegestrant-E3 Ligase Ternary Complex Vepdegestrant (ARV-471) Cereblon (CRBN) E3 Ligase Complex Estrogen Receptor (ERα) Activates Polyubiquitination Targeted for Degradation Ubiquitin (Ub) 26S Proteasome Degrades Degraded ER (Peptides)

Binds to ER

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Caption: Mechanism of action of the PROTAC ER degrader, vepdegestrant.



Selectivity Profile

The selectivity of a targeted therapy is paramount to its safety and efficacy. Vepdegestrant has demonstrated a high degree of selectivity for the estrogen receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for vepdegestrant (ARV-471).

Table 1: In Vitro Degradation and Potency of Vepdegestrant

Parameter	Cell Line	Value	Reference
DC₅₀ (Degradation)	ER-positive breast cancer cell lines	~1-2 nM	
GI ₅₀ (Growth Inhibition)	MCF-7	3.3 nM	
Gl ₅₀ (Growth Inhibition)	T47D	4.5 nM	-
GI ₅₀ (Growth Inhibition)	T47D (ER Y537S mutant)	8.0 nM	-
GI ₅₀ (Growth Inhibition)	T47D (ER D538G mutant)	5.7 nM	_

Table 2: In Vivo Efficacy of Vepdegestrant



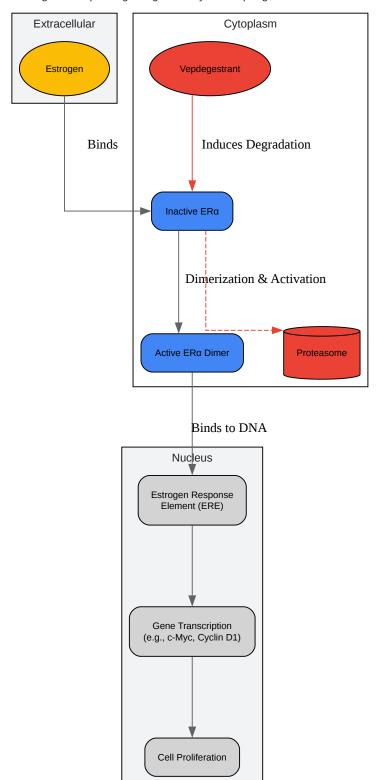
Model	Treatment	ER Degradation	Tumor Growth Inhibition (TGI)	Reference
MCF-7 Xenograft	3 mg/kg, oral, daily	>94%	85%	
MCF-7 Xenograft	10 mg/kg, oral, daily	>94%	98%	
MCF-7 Xenograft	30 mg/kg, oral, daily	>94%	120%	-
ST941/HI (PDX, ER Y537S)	10 mg/kg, oral, daily	Not specified	Tumor regression	-

A proteomics study conducted in MCF-7 cells treated with vepdegestrant revealed that the most significantly downregulated protein was the estrogen receptor, providing strong evidence for its high selectivity at the cellular level. While a comprehensive kinome scan or broad off-target binding profile for vepdegestrant is not publicly available in the reviewed literature, the existing data points to a highly specific degrader of the estrogen receptor.

Signaling Pathway

Vepdegestrant targets the ER signaling pathway, which is a critical driver of proliferation in ER-positive breast cancer.





Estrogen Receptor Signaling Pathway and Vepdegestrant Intervention

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Caption: Simplified ER signaling pathway and the point of intervention by vepdegestrant.



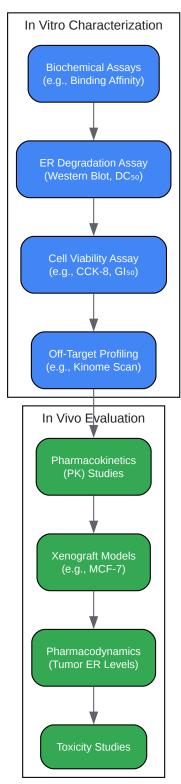
Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Experimental Workflow



General Workflow for Characterization of an ER Degrader



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Caption: A general experimental workflow for the preclinical characterization of a PROTAC ER degrader.

Western Blot Analysis for ERα Degradation

This protocol is used to quantify the degradation of the ER α protein following treatment with an ER degrader.

- Cell Culture and Treatment:
 - Seed ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of the ER degrader for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
- · Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with a primary antibody against ER α overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH) should also be used.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



Data Analysis:

- Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control.
- Calculate the half-maximal degradation concentration (DC₅₀) from the dose-response curve.

Cell Viability Assay (e.g., CCK-8)

This assay measures the effect of the ER degrader on cell proliferation and viability.

- · Cell Seeding and Treatment:
 - Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
 - Treat the cells with a serial dilution of the ER degrader. Include a vehicle-only control.
 - Incubate for the desired treatment duration (e.g., 72 hours).
- · Viability Measurement:
 - Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Determine the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viability against the logarithm of the drug concentration.

MCF-7 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of the ER degrader.

Animal Model and Tumor Implantation:

Foundational & Exploratory





- Use immunodeficient mice (e.g., nude or NSG).
- Supplement the mice with estrogen, typically via a slow-release pellet, to support the growth of the estrogen-dependent MCF-7 cells.
- Inject MCF-7 cells, often mixed with Matrigel, into the mammary fat pad of the mice.
- Treatment and Monitoring:
 - Once tumors reach a palpable size, randomize the mice into treatment and control groups.
 - Administer the ER degrader (e.g., by oral gavage) and vehicle control according to the desired dosing schedule.
 - Monitor tumor growth by caliper measurements at regular intervals.
 - Monitor the body weight and overall health of the animals.
- Endpoint Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Measure the final tumor weight and volume.
 - Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting to confirm ER degradation.

Conclusion

Vepdegestrant (ARV-471) serves as a prime example of a highly potent and selective PROTAC ER degrader. Its mechanism of action, leading to the efficient degradation of the estrogen receptor, translates to robust anti-tumor activity in preclinical models and promising clinical benefit in patients with ER-positive breast cancer. The high selectivity for ER minimizes the potential for off-target effects, contributing to a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other next-generation ER-targeted therapies. Further disclosure of comprehensive selectivity data, such as kinome-wide profiling, will be valuable in fully elucidating the off-target landscape of this class of molecules.



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